N-benzyl-2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
The compound N-benzyl-2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide (molecular formula: C₂₁H₁₇ClN₆O₂S; monoisotopic mass: 452.082222) features a triazolo[4,3-b]pyridazin core substituted at position 3 with a 4-chlorophenyl group and at position 6 with a sulfanyl acetamide chain linked to an N-benzyl moiety . This structure confers unique physicochemical properties, including moderate lipophilicity due to the benzyl and chlorophenyl groups, which may influence bioavailability and target engagement.
Properties
IUPAC Name |
N-benzyl-2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c21-16-8-6-15(7-9-16)20-24-23-17-10-11-19(25-26(17)20)28-13-18(27)22-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTJJMNRGPJFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions using chlorinated aromatic compounds.
Attachment of the Benzyl Group: The benzyl group is attached through alkylation reactions using benzyl halides in the presence of a base.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazolopyridazine derivative with thiol-containing compounds under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce functional groups such as nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N-benzyl-2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby preventing their normal function.
Signal Transduction Pathways: It may modulate signal transduction pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogs and their distinguishing features:
Key Comparative Insights
Structural Modifications and Pharmacological Effects
- Triazolo-Pyridazin Core Variations: The target compound and C1632 share the triazolo[4,3-b]pyridazin core but differ in substituents. C1632’s 3-methyl group and N-methylphenyl acetamide chain enhance its specificity for Lin28, a RNA-binding protein implicated in cancer stem cell (CSC) maintenance . In contrast, the target’s 4-chlorophenyl group may improve binding to hydrophobic enzyme pockets. E-4b replaces the acetamide with a propenoic acid moiety, introducing a carboxylic acid group that likely increases solubility but reduces membrane permeability compared to the target compound .
- C1632’s methyl substituents may reduce steric hindrance, facilitating interaction with Lin28’s binding pocket .
Physical Properties
- Melting Points : E-4b exhibits a high melting point (253–255°C), indicative of strong crystalline packing, whereas the target compound’s melting point is unreported but likely lower due to its flexible benzyl chain .
Biological Activity
N-benzyl-2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide (CAS No. 852373-40-1) is a heterocyclic compound belonging to the triazolopyridazine class. Its unique structure and functional groups suggest potential pharmacological activities, particularly in the fields of medicinal chemistry and oncology.
Chemical Structure
The compound's IUPAC name indicates a complex structure involving multiple functional groups, including a benzyl moiety, a chlorophenyl group, and a triazolopyridazine core. The sulfanyl linkage enhances its biological activity by potentially facilitating interactions with various biological targets.
Biological Activity
Research into the biological activity of this compound has revealed several promising findings:
- Anticancer Properties : Preliminary studies indicate that compounds within the triazolopyridazine family exhibit anticancer activity. For instance, related compounds have shown efficacy against glioblastoma cell lines by inhibiting key signaling pathways such as the AKT pathway, which is crucial in cancer progression .
- Kinase Inhibition : The compound's structural components suggest it may act as a kinase inhibitor. Kinases are critical in regulating various cellular processes, and their dysregulation is often implicated in cancer. Research has shown that similar compounds can inhibit kinases involved in oncogenic signaling pathways .
Case Studies
- In vitro Studies on Glioblastoma : A study evaluated various compounds for their ability to inhibit glioma growth. One compound from a related series demonstrated significant inhibitory effects on glioma cell lines while showing low cytotoxicity towards non-cancerous cells . This suggests that this compound may similarly target malignant cells selectively.
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases like AKT2/PKBβ. This inhibition leads to reduced cell proliferation and induces apoptosis in cancer cells .
Comparative Biological Activity Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
